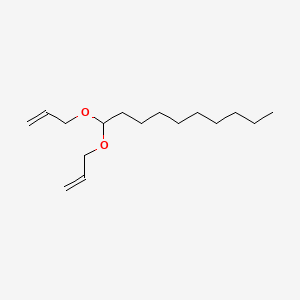
1,1-Bis(allyloxy)decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(allyloxy)decane is an organic compound with the molecular formula C16H30O2 It is characterized by the presence of two allyloxy groups attached to a decane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1-Bis(allyloxy)decane can be synthesized through the reaction of decane-1,1-diol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Decane-1,1-diol+2Allyl bromide→this compound+2HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1,1-Bis(allyloxy)decane undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or aldehydes.
Reduction: Reduction of the allyloxy groups can yield alcohols.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Azides or thioethers.
科学的研究の応用
1,1-Bis(allyloxy)decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Bis(allyloxy)decane depends on its specific application. In chemical reactions, the allyloxy groups act as reactive sites for various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
1,1-Bis(methoxy)decane: Similar structure but with methoxy groups instead of allyloxy groups.
1,1-Bis(ethoxy)decane: Similar structure but with ethoxy groups instead of allyloxy groups.
1,1-Bis(propyloxy)decane: Similar structure but with propyloxy groups instead of allyloxy groups.
Uniqueness
1,1-Bis(allyloxy)decane is unique due to the presence of allyloxy groups, which provide distinct reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and other applications.
生物活性
Chemical Structure and Properties
The chemical structure of 1,1-bis(allyloxy)decane can be represented as follows:
This compound is characterized by its long hydrophobic decane chain and the presence of two allyloxy functional groups, which may enhance its reactivity and interactions with biological molecules.
Potential Biological Activities
This compound's potential biological activities can be inferred from its structural analogs and the general behavior of similar compounds. The following sections summarize the anticipated biological activities based on related studies.
Antimicrobial Activity
Compounds with similar allyloxy structures have been noted for their antimicrobial properties. For instance, studies have shown that allyl ethers can exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Although direct evidence for this compound is lacking, its structural similarity suggests a potential for similar antimicrobial effects.
Anticancer Properties
Research indicates that compounds containing allyl groups often demonstrate anticancer activity. For example, certain allyl sulfides have been shown to inhibit tumor growth in various cancer cell lines. The mechanism typically involves apoptosis induction and cell cycle arrest. Given the presence of allyloxy groups in this compound, it may also possess similar anticancer properties that warrant further investigation .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
- Receptor Binding : The compound may interact with cellular receptors, influencing signaling pathways related to growth and apoptosis.
- Membrane Interaction : The hydrophobic nature of the decane backbone could facilitate interaction with cell membranes, potentially disrupting membrane integrity or fluidity.
Case Studies and Research Findings
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Allyl sulfide | Anticancer | |
| Allyl ether | Antimicrobial | |
| 1-Allyl-3-hydroxy-2-butanone | Antioxidant |
Future Research Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- In Vitro Studies : Conducting laboratory studies to assess antimicrobial and anticancer effects on various cell lines.
- Mechanistic Studies : Investigating specific pathways through which the compound exerts its biological effects.
- In Vivo Studies : Evaluating the efficacy and safety in animal models to understand potential therapeutic applications.
特性
CAS番号 |
71662-21-0 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
1,1-bis(prop-2-enoxy)decane |
InChI |
InChI=1S/C16H30O2/c1-4-7-8-9-10-11-12-13-16(17-14-5-2)18-15-6-3/h5-6,16H,2-4,7-15H2,1H3 |
InChIキー |
RUNIPIBIABFCQC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(OCC=C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















